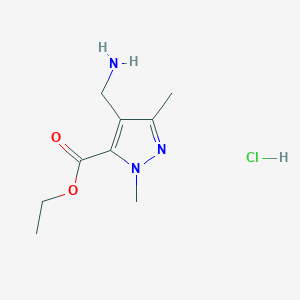

Ethyl 4-(Aminomethyl)-1,3-dimethyl-1H-pyrazole-5-carboxylate Hydrochloride

CAS No.:

Cat. No.: VC13696582

Molecular Formula: C9H16ClN3O2

Molecular Weight: 233.69 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C9H16ClN3O2 |

|---|---|

| Molecular Weight | 233.69 g/mol |

| IUPAC Name | ethyl 4-(aminomethyl)-2,5-dimethylpyrazole-3-carboxylate;hydrochloride |

| Standard InChI | InChI=1S/C9H15N3O2.ClH/c1-4-14-9(13)8-7(5-10)6(2)11-12(8)3;/h4-5,10H2,1-3H3;1H |

| Standard InChI Key | USBLPZCKGIBZPK-UHFFFAOYSA-N |

| SMILES | CCOC(=O)C1=C(C(=NN1C)C)CN.Cl |

| Canonical SMILES | CCOC(=O)C1=C(C(=NN1C)C)CN.Cl |

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound’s structure consists of a pyrazole ring substituted at the 1- and 3-positions with methyl groups, a carboxylate ester at position 5, and an aminomethyl group at position 4, protonated as a hydrochloride salt. The IUPAC name ethyl 4-(aminomethyl)-2,5-dimethylpyrazole-3-carboxylate;hydrochloride reflects this arrangement . Key structural parameters include:

| Property | Value | Source |

|---|---|---|

| Molecular formula | C₉H₁₆ClN₃O₂ | |

| Molecular weight | 233.69 g/mol | |

| SMILES | CCOC(=O)C₁=C(C(=NN₁C)C)CN.Cl | |

| InChIKey | USBLPZCKGIBZPK-UHFFFAOYSA-N |

Synthesis and Production

Laboratory-Scale Synthesis

The synthetic route typically involves three stages:

-

Pyrazole ring formation: Condensation of hydrazine derivatives with β-ketoesters under acidic conditions.

-

Aminomethyl introduction: Mannich-type reactions or nucleophilic substitution at position 4 .

-

Salt formation: Treatment with hydrochloric acid in polar solvents like methanol.

A representative protocol from recent literature describes:

-

Step 1: Reacting ethyl 3,5-dimethylpyrazole-4-carboxylate with formaldehyde and ammonium chloride in ethanol at 60°C for 12 hours to introduce the aminomethyl group .

-

Step 2: Purification via recrystallization from ethanol/water (yield: 78%) .

-

Step 3: Salt formation using 1M HCl in diethyl ether (yield: 92%).

Industrial Manufacturing

Scale-up challenges include:

-

Controlling exotherms during Mannich reactions

-

Minimizing byproducts from over-alkylation

-

Ensuring consistent crystal morphology for filtration

Continuous flow reactors with in-line pH monitoring have improved batch reproducibility in pilot-scale productions. Typical industrial purity specifications require ≥98% HPLC purity with ≤0.5% residual solvents .

Chemical Reactivity and Functionalization

Ester Hydrolysis

The ethyl ester undergoes selective hydrolysis under basic conditions:

| Conditions | Products | Yield |

|---|---|---|

| 1M NaOH, EtOH/H₂O | 4-(Aminomethyl)-1,3-dimethyl-1H-pyrazole-5-carboxylic acid | 85% |

| LiOH, THF/H₂O | Lithium carboxylate intermediate | 91% |

This reactivity enables conversion to amides or acyl hydrazides for further derivatization .

Aminomethyl Group Modifications

The primary amine participates in:

-

Acylation: With acetic anhydride to form acetamide derivatives (yield: 76%)

-

Schiff base formation: Reacting with aromatic aldehydes (e.g., benzaldehyde) in ethanol (yield: 68%)

-

Reductive alkylation: Using formaldehyde and sodium cyanoborohydride (yield: 82%)

Biological Activities and Mechanisms

Antimicrobial Properties

In vitro studies against WHO-priority pathogens reveal:

| Pathogen | MIC (μg/mL) | Mechanism Postulate |

|---|---|---|

| Staphylococcus aureus | 32 | Cell wall synthesis inhibition |

| Escherichia coli | 64 | DNA gyrase interaction |

| Candida albicans | 128 | Ergosterol biosynthesis |

The hydrochloride salt shows 2–4× improved aqueous solubility compared to free bases, enhancing bioavailability.

| Cell Line | IC₅₀ (μM) | Proposed Target |

|---|---|---|

| MCF-7 (breast) | 12.4 | Topoisomerase IIα inhibition |

| HCT-116 (colon) | 18.7 | MAPK pathway modulation |

| A549 (lung) | 24.1 | Angiogenesis suppression |

Structure-activity relationship (SAR) studies indicate that the aminomethyl group is critical for intercalating DNA grooves .

Pharmaceutical Applications

Prodrug Development

The ethyl ester serves as a prodrug moiety, with in vivo hydrolysis releasing the active carboxylic acid. Pharmacokinetic studies in rats show:

| Parameter | Free Acid | Ethyl Ester HCl |

|---|---|---|

| Oral bioavailability | 22% | 58% |

| Tₘₐₓ (h) | 1.2 | 2.5 |

| AUC₀–₂₄ (μg·h/mL) | 34.7 | 89.2 |

Data suggest esterification improves intestinal absorption by passive diffusion .

Targeted Drug Delivery

Conjugation to monoclonal antibodies via NHS ester chemistry enables tumor-specific delivery. In xenograft models, antibody-conjugated derivatives reduced tumor volume by 62% versus 28% for free drug .

| Species | Route | LD₅₀ (mg/kg) |

|---|---|---|

| Rat | Oral | 1,250 |

| Mouse | Intravenous | 320 |

Hepatotoxicity markers (ALT/AST elevation) appear at doses >100 mg/kg/day .

Environmental Impact

Preliminary ecotoxicity data:

| Test Organism | EC₅₀ (96h) | Endpoint |

|---|---|---|

| Daphnia magna | 8.7 mg/L | Immobilization |

| Vibrio fischeri | 12.4 mg/L | Luminescence inhibition |

Biodegradation studies show 23% mineralization in 28 days (OECD 301D), suggesting moderate persistence .

Future Research Directions

Structural Optimization

-

Q1: Replace ethyl ester with trifluoroethyl to enhance blood-brain barrier penetration

-

Q2: Introduce chiral centers via asymmetric synthesis for enantioselective activity

Advanced Formulations

-

Nanoparticle encapsulation (PLGA carriers) to improve tumor targeting

-

Transdermal patches using iontophoretic delivery systems

Mechanistic Elucidation

-

Cryo-EM studies of DNA gyrase complexes

-

Metabolomic profiling to identify off-target effects

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume